molecular formula C14H10Cl2O2 B040885 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one CAS No. 119851-28-4

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

Cat. No.: B040885
CAS No.: 119851-28-4
M. Wt: 281.1 g/mol
InChI Key: BDTJIVUVQRVLLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an important intermediate used for the synthesis of the agrochemical difenoconazole . Difenoconazole is a triazole fungicide, which primarily targets the enzyme lanosterol 14α-demethylase (CYP51) in fungi. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

As an intermediate in the synthesis of difenoconazole, this compound contributes to the overall mode of action of the fungicide. Difenoconazole inhibits the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of difenoconazole, is the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme CYP51, the conversion of lanosterol to ergosterol is blocked, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

Difenoconazole itself has low soil mobility due to strong adsorption to soil particles .

Result of Action

The result of the action of this compound, through its role in the synthesis of difenoconazole, is the effective control of various plant diseases caused by fungi. By disrupting the ergosterol biosynthesis pathway, it causes increased permeability and disruption of the fungal cell membrane, leading to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, difenoconazole has been shown to have a half-life of 145 days under natural sunlight, indicating that it is relatively stable under environmental conditions . .

Chemical Reactions Analysis

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTJIVUVQRVLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350372
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119851-28-4
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119851-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenol (186 g), 2-chloro-4-fluoroacetophenone (250 g) and potassium carbonate (238 g) in DMF (960 mL) was heated to reflux for 48 h. After cooling to room temperature, the reaction mixture was partitioned between MTBE and water and the aqueous phase was extracted twice with MTBE. The combined organic phases were consecutively washed with 10% LiCl solution, dil. NaOH solution and water and dried. The solvent was evaporated under reduced pressure and the crude material was crystallized from diisopropyl ether.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is significant about the use of [BMPy]Br3 and [Bmim]Br3 in the α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one?

A1: The research demonstrates that both [BMPy]Br3 and [Bmim]Br3 are highly effective as bromine sources for the selective α-monobromination of this compound. [] This reaction is significant because it provides a simple and efficient method to obtain α-bromo-alkylaryl ketones, which are valuable intermediates in organic synthesis. Traditional bromination methods often suffer from low selectivity and harsh reaction conditions. The use of ionic liquids like [BMPy]Br3 and [Bmim]Br3 offers several advantages, including high selectivity for the desired product, mild reaction conditions (room temperature and solvent-free), and the ability to recycle and reuse the ionic liquid. [] This contributes to a more sustainable and environmentally friendly approach to chemical synthesis.

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